molecular formula C20H34O2 B14537271 Ethyl 2,5,9,13-tetramethyltetradeca-4,8,12-trienoate CAS No. 62078-21-1

Ethyl 2,5,9,13-tetramethyltetradeca-4,8,12-trienoate

Cat. No.: B14537271
CAS No.: 62078-21-1
M. Wt: 306.5 g/mol
InChI Key: DOIDZVHGDFZGNR-UHFFFAOYSA-N
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Description

Ethyl 2,5,9,13-tetramethyltetradeca-4,8,12-trienoate is an organic compound with a complex structure characterized by multiple double bonds and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,5,9,13-tetramethyltetradeca-4,8,12-trienoate typically involves the esterification of 4,8,12-tetradecatrienoic acid with ethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and efficient purification techniques, such as distillation and recrystallization, ensures the production of high-quality ester.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,5,9,13-tetramethyltetradeca-4,8,12-trienoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ester to alcohols or alkanes.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols, alkanes.

    Substitution: Amides, ethers.

Scientific Research Applications

Ethyl 2,5,9,13-tetramethyltetradeca-4,8,12-trienoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2,5,9,13-tetramethyltetradeca-4,8,12-trienoate involves its interaction with specific molecular targets and pathways. The compound’s multiple double bonds and ester group allow it to participate in various biochemical reactions, potentially affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,5,9,13-tetramethyltetradeca-4,8,12-trienoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 5,9,13-trimethyltetradeca-4,8,12-trienoate: Similar structure but with one less methyl group.

Uniqueness

This compound is unique due to its specific arrangement of double bonds and methyl groups, which confer distinct chemical properties and reactivity compared to similar compounds.

Properties

CAS No.

62078-21-1

Molecular Formula

C20H34O2

Molecular Weight

306.5 g/mol

IUPAC Name

ethyl 2,5,9,13-tetramethyltetradeca-4,8,12-trienoate

InChI

InChI=1S/C20H34O2/c1-7-22-20(21)19(6)15-14-18(5)13-9-12-17(4)11-8-10-16(2)3/h10,12,14,19H,7-9,11,13,15H2,1-6H3

InChI Key

DOIDZVHGDFZGNR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)CC=C(C)CCC=C(C)CCC=C(C)C

Origin of Product

United States

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